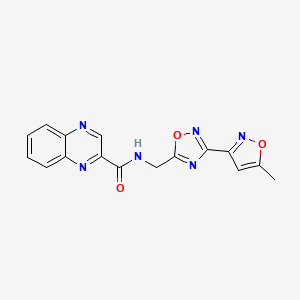

![molecular formula C7H10N4O2 B2887169 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid CAS No. 860225-11-2](/img/structure/B2887169.png)

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

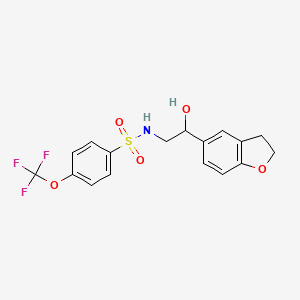

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da . The compound is also known by its CAS RN®: 860225-11-2 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrazolo ring fused to an azepine ring . The carboxylic acid group is attached to the 9-position of the azepine ring .Physical and Chemical Properties Analysis

The compound has a molecular formula of C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources.科学的研究の応用

Synthesis and Structural Analysis

- Tetrazoles are recognized for their bioisosteric resemblance to carboxylic acids, offering similar acidity but enhanced lipophilicity and metabolic stability. Their use spans organic and medicinal chemistry, with applications in drug design due to these properties. A focus on 5-substituted tetrazoles highlights their role as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. The synthesis and functionalization of these compounds are crucial for exploring their potential in various chemical and pharmaceutical contexts (Roh, Vávrová, & Hrabálek, 2012).

Antimicrobial and Anticancer Activities

- Methylene bis-isoxazolo[4,5-b]azepines, derived from 5-substituted tetrazoles, exhibit promising antimicrobial and anticancer activities, highlighting the potential of tetrazole derivatives in therapeutic applications. This indicates the versatility of tetrazoles in synthesizing compounds with significant biological activities, offering new avenues for drug development (Rajanarendar, Reddy, Krishna, Reddy, Reddy, & Rajam, 2012).

Metal Complex Synthesis

- The ability of tetrazoles to form coordination compounds with metal ions is explored through the synthesis of metal(II) complexes. These complexes demonstrate the flexibility of tetrazoles in acting as ligands, potentially leading to applications in catalysis, material science, and as probes in biological systems (Zhang & Feng, 2009).

Multicomponent Reactions

- Multicomponent reactions (MCRs) offer a convergent strategy for synthesizing tetrazole derivatives, providing a method to incorporate novelty, diversity, and complexity into tetrazole-based scaffolds. This approach underlines the importance of MCR chemistry in efficiently generating tetrazole derivatives for medicinal chemistry and drug design, emphasizing their role in developing new therapeutic agents (Neochoritis, Zhao, & Dömling, 2019).

作用機序

Target of Action

It is known that tetrazole substrates form two hydrogen bonds with peptide residues in a biological target site .

Mode of Action

The compound’s interaction with its targets involves the formation of two hydrogen bonds with peptide residues in the target site. This interaction is responsible for the strong binding interaction

Biochemical Pathways

It is known that tetrazole groups in drug molecules can improve the interaction of drugs with the receptors in the cell membrane .

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c12-7(13)5-3-1-2-4-11-6(5)8-9-10-11/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVHFOGXOVXTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=N2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901557 |

Source

|

| Record name | NoName_689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)

![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)